molecular formula C17H24ClNO2 B12729353 Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride CAS No. 20380-60-3

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B12729353
CAS No.: 20380-60-3
M. Wt: 309.8 g/mol
InChI Key: MUWDJVKYGSDUSH-NBLXOJGSSA-N
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Description

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclohexene ring, a dimethylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclohexene derivative with a dimethylamino group and a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
  • Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Uniqueness

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is unique due to its specific structural features, including the presence of a dimethylamino group and a phenyl group

Properties

CAS No.

20380-60-3

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m0./s1

InChI Key

MUWDJVKYGSDUSH-NBLXOJGSSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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